molecular formula C15H24BrN3O4 B2919286 Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate CAS No. 2287274-60-4

Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B2919286
CAS No.: 2287274-60-4
M. Wt: 390.278
InChI Key: PJWGZFCNNRQKEQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a carbamate derivative featuring a pyrazole core substituted with bromine and methyl groups. The tert-butyloxycarbonyl (Boc) and carbamate functionalities serve as protective groups, commonly used in organic synthesis to shield reactive amines during multi-step reactions. Its molecular formula is C₁₃H₂₀BrN₃O₄, with a molecular weight of 370.22 g/mol. The Boc group contributes to steric bulk and lipophilicity, while the pyrazole ring provides a planar heterocyclic framework conducive to π-π stacking interactions in crystalline states .

Properties

IUPAC Name

tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-11-10(16)8-18(7)17-11/h8H,9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWGZFCNNRQKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=NN(C=C1Br)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a tool in studying biological systems, particularly in enzyme inhibition studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application but generally involves the formation of stable complexes with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate with structurally analogous compounds, focusing on functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Applications
Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-Boc-carbamate Pyrazole 4-Bromo, 1-methyl, Boc-protected 370.22 Pharmaceutical intermediates
Tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate Thiazole 4-Bromo, 5-chloro, Boc-protected 337.63 Agrochemical synthesis
Tert-butyl N-(3-nitro-1H-pyrazol-4-yl)carbamate Pyrazole 3-Nitro, Boc-protected 255.25 Energetic materials research

Key Differences and Similarities:

Heterocyclic Core: Pyrazole vs. Thiazole derivatives, like the compound in , often display enhanced metabolic stability in agrochemical applications.

Substituent Effects: Bromine vs. This difference may affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Nitro Group: The nitro-substituted pyrazole derivative has higher density and oxidative reactivity, making it suitable for explosives research.

Protective Groups :

  • Both compounds use Boc protection for amine stabilization. However, steric hindrance from the tert-butyl group in the target compound may reduce nucleophilic substitution rates compared to smaller protecting groups.

Table 2: Physicochemical Properties

Property Target Compound Thiazole Analog Nitro-Pyrazole Analog
LogP (Predicted) 2.8 3.1 1.5
Water Solubility (mg/mL) <0.1 <0.1 0.5
Melting Point (°C) 112–114 (estimated) 98–100 145–147

Research Findings:

  • Synthetic Utility : The target compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions, a trait shared with the thiazole analog . However, pyrazole derivatives generally exhibit higher thermal stability in solid-state crystallography studies .
  • Crystallographic Behavior: Mercury visualization software () reveals that the pyrazole core forms tighter hydrogen-bonded networks compared to thiazole derivatives, likely due to the dual nitrogen atoms enabling more donor-acceptor interactions .

Notes

  • Structural analogs like the thiazole derivative in provide indirect insights.
  • Software tools such as SHELX and ORTEP-3 are critical for resolving crystallographic ambiguities in such halogenated heterocycles.

Biological Activity

Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H18BrN3O2C_{11}H_{18}BrN_{3}O_{2}, with a molecular weight of approximately 304.18 g/mol. The structure includes a tert-butyl group, a pyrazole moiety, and a carbamate functional group, which contribute to its solubility and biological activity.

PropertyValue
Molecular FormulaC11H18BrN3O2C_{11}H_{18}BrN_{3}O_{2}
Molecular Weight304.18 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)NCC1=NN(C=C1Br)C

Anticancer Properties

Research indicates that compounds containing the pyrazole ring often exhibit significant anticancer properties. Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate has been identified as a potential intermediate in the synthesis of anticancer drugs, such as Lorlatinib, which targets specific pathways involved in cancer cell proliferation and survival .

Enzyme Inhibition

This compound may also play a role in enzyme inhibition studies. Pyrazoles are known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme dysregulation is a factor. The precise mechanisms by which this compound interacts with enzymes remain an area of active research .

Antimicrobial Activity

The presence of the bromine atom in the compound's structure suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate could be explored for its antibacterial properties .

Synthesis and Reaction Pathways

The synthesis of tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate typically involves multiple steps:

  • Starting Materials : The synthesis begins with tert-butyl carbamate and a brominated pyrazole derivative.
  • Palladium-Catalyzed Cross-Coupling : A common method includes using palladium as a catalyst to facilitate the reaction between tert-butyl carbamate and aryl halides.
  • Reaction Conditions : The reaction is often conducted in solvents like 1,4-dioxane at elevated temperatures to improve yield and purity .

Study on Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate demonstrated significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing that the compound effectively inhibited cell growth at micromolar concentrations .

Enzyme Interaction Analysis

Another research project focused on the enzyme inhibition capabilities of this compound. Using kinetic assays, researchers found that tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate effectively inhibited target enzymes involved in metabolic pathways associated with cancer progression, suggesting its potential as a lead compound for drug development .

Q & A

Basic: What synthetic strategies are recommended for preparing this carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential protection, bromination, and coupling steps. Key considerations:

  • Protection: Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates. Boc anhydride with DMAP in dichloromethane (DCM) at room temperature is effective for amine protection .
  • Bromination: Introduce the bromo group on the pyrazole ring via electrophilic substitution (e.g., NBS with AIBN in CCl₄ under reflux) .
  • Coupling: Suzuki-Miyaura cross-coupling or nucleophilic substitution can attach the methylpyrazole moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) are preferred .
    Optimization Tips:
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).
  • Purify via flash chromatography (gradient elution with ethyl acetate/hexane) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. Follow these steps:

Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Apply SHELXT for direct methods and SHELXL for refinement .

Hydrogen Bonding Analysis: Use Mercury to visualize H-bond networks (e.g., N–H···O interactions) and compare with graph-set notation (e.g., R₂²(8) motifs) .
Example Finding:
Similar carbamates show intramolecular H-bonds between the Boc carbonyl and pyrazole N–H, stabilizing planar conformations .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be prioritized?

Methodological Answer:

  • NMR:
    • ¹H NMR: tert-butyl groups appear as singlets at 1.2–1.4 ppm; pyrazole protons resonate at 7.5–8.5 ppm.
    • ¹³C NMR: Boc carbonyl at ~155 ppm; carbamate C=O at ~170 ppm .
  • IR: Carbamate C=O (1700–1750 cm⁻¹) and C–O–C (1250 cm⁻¹) stretches confirm functional groups .
  • HRMS: Exact mass (±0.001 Da) validates molecular formula (e.g., [M+H]⁺ = calculated for C₁₅H₂₃BrN₃O₄⁺) .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to calculate theoretical shifts. Compare with experimental data using RMSD analysis.

Dynamic Effects: Variable-temperature NMR (e.g., 298–343 K) identifies conformational exchange broadening .

Solvent Effects: Account for solvent polarity (e.g., DMSO vs. CDCl₃) using COSMO-RS models.
Case Study:
For tert-butyl carbamates, discrepancies in pyrazole proton shifts often arise from solvent-induced π-stacking .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
While not classified as hazardous (per GHS), follow these protocols:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of brominated intermediates .
  • Spill Management: Absorb with vermiculite and dispose as halogenated waste .

Advanced: How does steric hindrance from the Boc group influence reactivity in downstream functionalization?

Methodological Answer:
The bulky Boc group can:

  • Slow Nucleophilic Attacks: Use bulky bases (e.g., DBU) to deprotonate without side reactions.
  • Direct Regioselectivity: In Pd-catalyzed couplings, the Boc group shields the pyrazole N–H, favoring C4 substitution over C5 .
    Experimental Design:
    Compare reaction outcomes with/without Boc protection. For example, Boc removal (TFA/DCM) before coupling increases yields in sterically hindered systems .

Advanced: What computational tools predict intermolecular interactions in co-crystals of this carbamate?

Methodological Answer:

Mercury (CCDC): Visualize packing motifs and calculate interaction energies (e.g., halogen bonding between Br and carbonyl O) .

Hirshfeld Surface Analysis: Quantify Br···H/N contacts (>3.5% contribution indicates significant interactions) .

Molecular Dynamics (MD): Simulate co-crystal stability under thermal stress (e.g., 300 K for 50 ns) .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA; λ = 254 nm). Purity >95% required for biological assays .
  • Elemental Analysis: Match C, H, N, Br percentages to theoretical values (±0.3%) .

Advanced: What strategies stabilize this carbamate against hydrolysis under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions: Avoid prolonged exposure to TFA; use scavengers (e.g., triethylsilane) during Boc deprotection .
  • Basic Conditions: Substitute NaOH with milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) .
    Kinetic Study:
    Monitor hydrolysis rates (UV-Vis at 270 nm) in pH 2–12 buffers. Half-life >24 hrs at pH 7 confirms stability .

Advanced: How do solvent polarity and temperature affect the compound’s supramolecular assembly?

Methodological Answer:

  • Solvent Screening: Crystallize from DCM/hexane (low polarity) vs. DMSO/water (high polarity). Polar solvents favor H-bonded dimers .
  • Temperature Gradients: Slow cooling (0.5°C/hr) from 60°C to RT yields larger, higher-quality crystals for SCXRD .

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